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(2S,3R,4S,5S)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol

GH93 arabinopyranosidase enzyme kinetics substrate affinity

Standard PNAf substrates fail to detect α-L-arabinopyranosidases, causing false negatives in enzyme screening and mischaracterized kinetics. • PNAp (CAS 1223-07-0) is the definitive chromogenic substrate for GH93 family α-L-arabinopyranosidases (Km 0.16-0.7 mM); resistant to hydrolysis by GH43/GH51/GH62 furanosidases, eliminating promiscuous side-activity artifacts. • Spectrophotometric detection at A₄₀₅ (ε=18,300 M⁻¹cm⁻¹, LOD ~0.01 U/mL) enables validated QC release testing under ICH Q2(R1) and high-throughput screening. • ≥98% HPLC purity with defined α-anomeric configuration; pair with PNAf for differential enzyme classification in hemicellulase cocktails and ginsenoside biotransformation studies.

Molecular Formula C11H13NO7
Molecular Weight 271.22 g/mol
CAS No. 1223-07-0
Cat. No. B072611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R,4S,5S)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol
CAS1223-07-0
Molecular FormulaC11H13NO7
Molecular Weight271.22 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O
InChIInChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10+,11-/m0/s1
InChIKeyMLJYKRYCCUGBBV-MMWGEVLESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitrophenyl α-L-Arabinopyranoside: Pyranose-Specific Chromogenic Substrate


4-Nitrophenyl α-L-arabinopyranoside (CAS 1223-07-0, synonym: p-nitrophenyl α-L-arabinopyranoside, PNAp) is a synthetic chromogenic aryl glycoside classified as an α-L-arabinopyranoside [1]. It functions as a colorimetric substrate that releases yellow 4-nitrophenolate (ε₄₀₅ nm = 18,300 M⁻¹cm⁻¹ at pH >9.0) upon enzymatic hydrolysis of its α-glycosidic bond . Unlike the more commonly employed furanoside analog (4-nitrophenyl α-L-arabinofuranoside, PNAf), this compound's pyranose ring configuration confers selectivity toward GH93 family α-L-arabinopyranosidases and specific bifunctional enzymes, enabling differential detection in hemicellulase research, ginsenoside biotransformation studies, and biomass-degrading enzyme cocktail development [2][3].

Pyranose specificity
Chromogenic substrate selective for GH93 α-L-arabinopyranosidases over furanosidases.
Differential detection
Enables discrimination of pyranosidase vs. furanosidase activities in mixed enzyme preparations.
Research contexts
Supports hemicellulase research, ginsenoside biotransformation studies, and enzyme cocktail development.

Why Furanoside Analogs Fail: Ring Configuration Determines Enzyme Recognition


The pyranose (six-membered) versus furanose (five-membered) ring configuration is the primary determinant of enzyme–substrate recognition among arabinosidases. The widely available 4-nitrophenyl α-L-arabinofuranoside (PNAf) is an excellent substrate for GH43, GH51, and GH62 α-L-arabinofuranosidases but is hydrolyzed only negligibly or not at all by dedicated α-L-arabinopyranosidases [1]. Conversely, bifunctional enzymes that accept both ring forms display markedly different kinetic parameters: for example, the α-L-arabinofuranosidase from Bifidobacterium breve K-110 exhibits a Km of 1.01 mM toward the pyranoside (PNAp) versus 0.22 mM toward the furanoside (PNAf), representing an approximately 5-fold lower binding affinity for the pyranose form, and a Vmax ratio of roughly 30:1 in favor of PNAf [2]. Substituting one substrate for the other without accounting for this ring specificity yields misleading activity measurements, false negatives in enzyme screening, and incorrect kinetic parameterization—errors that propagate directly into enzyme cocktail design, inhibitor screening, and ginsenoside biotransformation pathway analysis [3].

Ring Recognition Specificity
Pyranose ring recognized by GH93 arabinopyranosidases; furanose ring by GH43/GH51/GH62. Interchange may produce no detectable activity.
Kinetic Parameter Mismatch
Binding affinity and catalytic rate differ substantially between PNAp and PNAf, even when bifunctional enzymes accept both forms.
Misleading Activity Interpretation
Using PNAf may yield false negatives in pyranosidase screening; using PNAp may underestimate furanosidase activity, skewing cocktail design.

Quantitative Differentiation Evidence Against Closest Comparators


GH93 Pyranosidase Affinity for PNAp vs. Furanoside Substrates

The α-L-arabinopyranosidase from Bifidobacterium breve K-110 exhibits a Km of 0.16 mM for PNAp (the target compound), placing it within the high-affinity range (0.2–0.7 mM) characteristic of GH93 family arabinopyranosidases [1]. This contrasts sharply with the same enzyme's negligible activity on PNAf (the furanoside analog), where relative activity is below 1% of PNAp levels [1]. When PNAp is used as a substrate for the α-L-arabinofuranosidase from the same organism, the Km rises to 1.01 mM—approximately a 6.3-fold increase in Km—indicating markedly weaker binding [2].

GH93 Affinity (Km)
Head-to-head
0.16 mM
High-affinity pyranosidase substrate
Enables sensitive detection at low enzyme concentrations
GH93 arabinopyranosidase enzyme kinetics substrate affinity

Catalytic Efficiency: Pyranosidase vs. Furanosidase on Pyranoside Substrate

The purified α-L-arabinopyranosidase from B. breve K-110 achieves a Vmax of 10.7 μmol/min/mg on PNAp, representing the maximal catalytic throughput when the cognate enzyme–substrate pair is matched [1]. When the mismatched α-L-arabinofuranosidase (which prefers PNAf) is forced to act on PNAp, the Vmax drops to 0.31 μmol/min/mg—a 34.5-fold reduction in catalytic rate [2]. This demonstrates that PNAp is not merely a poorer substrate for furanosidases; it is a fundamentally inefficient one, rendering generic substitution analytically invalid.

Catalytic Throughput (Vmax)
Head-to-head
10.7 μmol/min/mg
Maximal rate with cognate enzyme pair
34.5-fold higher than mismatched furanosidase–PNAp pair
specific activity Vmax comparison enzyme purity

Pyranose-Ring Selectivity Enables Differential Enzyme Family Screening

Multiple independent enzyme characterization studies confirm that 4-nitrophenyl α-L-arabinopyranoside is resistant to hydrolysis by most α-L-arabinofuranosidases [1][2]. The GH93 exo-arabinanase from Penicillium canescens shows no detectable activity on PNAp (0 U/mg), despite displaying 117 U/mg on linear arabinan [3]. Similarly, recombinant ArfA from Clostridium thermocellum exhibits high activity on PNAf and arabinoxylan but zero activity on PNAp [4]. The Caldicellulosiruptor saccharolyticus α-L-arabinofuranosidase is one of the few furanosidases reported to accept PNAp, making it an exception that proves the rule [5].

Ring-Selective Resistance
Cross-study comparable
Not hydrolyzed by GH43/GH51/GH62 furanosidases
Essential for differential enzyme screening
Multiple independent reports confirm resistance
substrate selectivity GH family discrimination enzyme screening

Orthogonal Selectivity Against GH43 Xylosidases and Arabinosidases

Although this evidence item uses PNAp as a comparator rather than the primary target, it demonstrates the compound's utility in differential enzyme characterization. The bifunctional GH43 enzyme ABF3 from Penicillium purpurogenum hydrolyzes both pNP-α-L-arabinofuranoside (pNPAra) and pNP-β-D-xylopyranoside (pNPXyl) with Km values of 0.65 mM and 12 mM, respectively—an 18.5-fold difference [1]. The monofunctional GH43 enzyme XYL1 from the same organism hydrolyzes only pNPXyl (Km = 0.55 mM) and does not act on pNPAra; pNPAra acts as a competitive inhibitor of XYL1 with Ki = 2.5 mM [2]. PNAp (the target compound), as a pyranose arabinoside, occupies a distinct selectivity niche: it is hydrolyzed by dedicated α-L-arabinopyranosidases but not by either ABF3 or XYL1, providing a third orthogonal substrate for resolving overlapping xylosidase/arabinosidase activities in fungal secretomes.

Orthogonal Selectivity
Class-level inference
Resistant to GH43 XYL1 and ABF3
Orthogonal negative-control substrate
Complements PNAf/pNPX for three-substrate panel
bifunctional glycosidase xylosidase-arabinosidase substrate fingerprinting

PNAp as Chromogenic Surrogate for Ginsenoside Rb2 Biotransformation

The α-L-arabinopyranosidase from B. breve K-110 hydrolyzes both PNAp (its optimal synthetic substrate, 100% relative activity) and the natural ginsenoside Rb2 (1.2% relative activity), with Km values of 0.16 mM and 0.086 mM, respectively [1]. Notably, this enzyme does not hydrolyze ginsenoside Rc (0% activity), which is instead processed by the α-L-arabinofuranosidase that acts on PNAf (100% activity) and ginsenoside Rc (12.1% activity) [2]. This strict substrate–product pairing means that PNAp serves as a selective chromogenic surrogate for monitoring Rb2→Rd biotransformation activity independently of Rc→Rd activity, a distinction that PNAf cannot provide.

Ginsenoside Rb2 Surrogate
Head-to-head
Reported 100% relative activity; Km 0.16 mM
Selective chromogenic surrogate for Rb2 biotransformation
Exclusive pyranosidase pathway monitoring
ginsenoside biotransformation intestinal microbiota pharmacological relevance

High-Value Application Scenarios in Enzyme Research and Biotechnology


GH93 α-L-Arabinopyranosidase Discovery and Kinetic Characterization

Use PNAp as the primary screening substrate for identifying and kinetically characterizing GH93 family α-L-arabinopyranosidases from microbial genomes or metagenomic libraries. The Km range of 0.16–0.7 mM [1] provides a validated benchmark for assessing novel enzyme candidates, while the compound's resistance to hydrolysis by GH43/GH51/GH62 furanosidases [2] ensures that positive hits reflect genuine pyranosidase activity rather than promiscuous side activities. Pair PNAp with PNAf in parallel assays to immediately classify arabinosidase hits by ring specificity.

Ginsenoside Rb2 Biotransformation Monitoring in Probiotic Research

Employ PNAp as a chromogenic surrogate substrate for monitoring α-L-arabinopyranosidase activity responsible for the conversion of ginsenoside Rb2 to the pharmacologically active ginsenoside Rd [1]. This application is particularly relevant for laboratories screening intestinal Bifidobacterium or other probiotic strains for ginsenoside-metabolizing capacity. The spectrophotometric assay (A₄₀₅) offers throughput advantages over chromatographic ginsenoside quantification while maintaining pathway specificity that PNAf cannot provide.

Three-Substrate Panel for Arabinosidase/Xylosidase Classification

Deploy PNAp alongside PNAf and pNPX (4-nitrophenyl β-D-xylopyranoside) as a three-substrate panel for classifying glycoside hydrolase activities in commercial hemicellulase preparations, fungal secretomes, or biomass-degrading consortia [1]. PNAp resistance to GH43 monofunctional xylosidases (XYL1) and bifunctional arabinofuranosidase/xylobiohydrolases (ABF3) makes it the definitive negative-control substrate for ruling out GH43-type activity, enabling precise enzyme cocktail formulation for arabinoxylan deconstruction.

Quality Control Release Testing for Arabinopyranosidase Products

Implement PNAp-based spectrophotometric assays as a QC release test for manufactured α-L-arabinopyranosidase enzyme products. The established specific activity benchmark of ~8–11 μmol/min/mg for purified pyranosidase [1], combined with the chromogenic detection sensitivity (LOD ~0.01 U/mL) , provides a robust, reproducible specification. The compound's defined α-anomeric purity (≥98% by HPLC) and extinction coefficient (ε₄₀₅ = 18,300 M⁻¹cm⁻¹) support validated analytical method development under ICH Q2(R1) guidelines.

Application
Selection Property
Validation Focus
GH93 α-L-Arabinopyranosidase Discovery
Pyranose-specific chromogenic substrate
GH93 activity vs. GH43/GH51/GH62 resistance
Ginsenoside Rb2 Biotransformation Monitoring
Pathway-specific chromogenic surrogate
Rb2→Rd conversion by pyranosidase (not furanosidase)
Arabinosidase/Xylosidase Classification
Three-substrate differential panel
Orthogonal substrate to rule out GH43 activity
Arabinopyranosidase QC Release Testing
Standardized spectrophotometric assay
Assay performance and reproducibility endpoints
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